molecular formula C19H24O2 B051057 1-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one CAS No. 4954-08-9

1-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one

Cat. No. B051057
CAS RN: 4954-08-9
M. Wt: 284.4 g/mol
InChI Key: KMBPNGRHBLMCOV-QZNHQWIBSA-N
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Description

1-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one, also known as HMET, is a synthetic estrogen compound that has been extensively studied for its potential applications in scientific research. HMET is a derivative of the natural hormone estradiol and has been shown to exhibit potent estrogenic activity in vivo and in vitro.

Scientific Research Applications

  • Synthesis and Chromatographic Analysis : Research has focused on the synthesis and chromatographic analysis of estrogens and their derivatives. For instance, Watanabe, Kimura, and Yoshizawa (1986) developed a high-performance liquid chromatography method for guaiacol estrogen 17-sulfates, a class related to the compound of interest (Watanabe, Kimura, & Yoshizawa, 1986).

  • Steroidal Configurational Analysis : Studies such as the one by Meskó et al. (1990) have explored the configurational analysis of steroidal compounds including methylestra-1,3,5(10)-trienes, contributing to the understanding of their structural properties (Meskó, Schneider, Dombi, & Zeigan, 1990).

  • Chemical Reactions and Rearrangements : Research has also been conducted on the chemical reactions and rearrangements of steroidal compounds. For example, Zydowsky et al. (1980) studied the acid-catalysed rearrangements of steroidal quinols related to 1-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one (Zydowsky, Totten, Piatak, Gašić, & Stanković, 1980).

  • Synthesis of Derivatives for Biological Activity Studies : Some research has focused on synthesizing derivatives of such compounds for investigating their biological activities. For instance, Douglas et al. (1966) synthesized variants of methylestra-1,3,5(10)-trienes to study their biological activities (Douglas, Buzby, Walk, & Smith, 1966).

  • Metabolite Isolation and Characterization : Studies have also been done on isolating and characterizing metabolites of related compounds. Watanabe and Menzies (1973) identified a metabolite from rat bile as part of their study on steroid metabolism (Watanabe & Menzies, 1973).

  • Development of Immunoassays : Luppa, Birkmayer, and Hauptmann (1994) synthesized tracer substances for developing immunoassays for estrone and estradiol, highlighting the application in biochemical assays (Luppa, Birkmayer, & Hauptmann, 1994).

  • Photochemical Studies : Al Azani, Graham, and Thiemann (2014) prepared and studied the photochemistry of steroidal cinnamates and oximes, demonstrating applications in photochemistry (Al Azani, Graham, & Thiemann, 2014).

properties

IUPAC Name

(8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-11-3-7-16(20)18-12(11)4-5-13-14(18)9-10-19(2)15(13)6-8-17(19)21/h3,7,13-15,20H,4-6,8-10H2,1-2H3/t13-,14+,15+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBPNGRHBLMCOV-QZNHQWIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC3C(C2=C(C=C1)O)CCC4(C3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CC[C@@H]3[C@@H](C2=C(C=C1)O)CC[C@]4([C@H]3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one
Reactant of Route 2
1-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one
Reactant of Route 3
1-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one
Reactant of Route 4
1-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one
Reactant of Route 5
1-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one
Reactant of Route 6
1-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one

Citations

For This Compound
9
Citations
DF Morrow, ME Butler - The Journal of Organic Chemistry, 1964 - ACS Publications
The sodium salt of l-hydroxy-4-methylestra-l, 3, 5 (10)-trien-17-one was condensed with 4-chloro-2-phenylquinazoline to give 4-methyl-l-(2-phenyl-4-quinazolinyloxy) estra-l, 3, 5 (10)-…
Number of citations: 11 pubs.acs.org
L Chinn, R Dodson - The Journal of Organic Chemistry, 1959 - ACS Publications
Rearrangement of 9«-Hydroxy-4-androstene-3,17-dione Method for Preparing 2 - Aryl-3 - aroylpropionitriles Page 1 june 1959 NOTES 879 Investigation of the carbonic acid soluble …
Number of citations: 3 pubs.acs.org
J Patterson, P Drenchko - The Journal of Organic Chemistry, 1959 - ACS Publications
The requirement forrelatively large quantities of pyrrolein this laboratory prompted an investi-gation for a rapid inexpensive synthesis of this material. Of the methods reported in the …
Number of citations: 4 pubs.acs.org
AH Goldkamp, WM Hoehn, RA Mikulec… - Journal of Medicinal …, 1965 - ACS Publications
Estratrien-17-one and its 3-methyl and 4-methyl derivatives havebeen converted into a number of new 17-substituted estratrienes lacking the usual phenolic oxygen function in the A-…
Number of citations: 33 pubs.acs.org
R Davis - The Journal of Organic Chemistry, 1959 - ACS Publications
Notes: Method for Preparing 2-Aryl-3-arolypropionitriles Page 1 june 1959 NOTES 879 Investigation of the carbonic acid soluble portion. The carbonic acid extract of the pyrolysis …
Number of citations: 7 pubs.acs.org
K Tsuda, N Ikekawa, Y Sato, S Tanaka… - Chemical and …, 1962 - jstage.jst.go.jp
Although several recent communications"? have reported gas chromatographic separ-ation of androstane and pregnane derivatives, the behavior of thermally unstable steroids, except …
Number of citations: 14 www.jstage.jst.go.jp
LF Tietze, HP Bell… - Angewandte Chemie …, 2003 - Wiley Online Library
Natural products play an important role in the development of drugs, especially for the treatment of infections and cancer, as well as immunosuppressive compounds. However, the …
Number of citations: 553 onlinelibrary.wiley.com
津田恭介, 池川信夫, 佐藤良博, 田仲小夜子… - Chemical and …, 1962 - jlc.jst.go.jp
Gas chromatographic behaviors of 32 kinds of androstane derivatives and 34 kinds of pregnane derivatives are demonstrated. The correlation between the structure and retention time …
Number of citations: 3 jlc.jst.go.jp
I Scherlitz‐Hofmann, M Dubs, R Krieg… - Helvetica chimica …, 1997 - Wiley Online Library
Die biologische Funktion dieser (2R)-2-/3-~-Glucoside als mogliche endogene Liganden in Maiszellen wird untersucht [5]. Bekannt ist, dass die halbacetalischen Aglucone, die sofort …
Number of citations: 15 onlinelibrary.wiley.com

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